molecular formula C27H24N4O2S2 B2818525 N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 862826-40-2

N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No. B2818525
CAS RN: 862826-40-2
M. Wt: 500.64
InChI Key: GYBSDKZINDBAOT-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a derivative of benzo[d]thiazol-2-yl . Benzo[d]thiazol-2-yl derivatives have been studied for their potential as anti-Parkinsonian agents .

Scientific Research Applications

Anticancer Activity

A series of compounds with structural similarities have been designed and synthesized for their potential anticancer properties. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This indicates the potential of benzamide derivatives in oncological research and therapy.

Antimicrobial and Antifungal Agents

Compounds incorporating the thiazole and benzamide moieties have been explored for their antimicrobial and antifungal activities. Notably, new derivatives of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives were synthesized and screened for antifungal activity, showing promise as antifungal agents (Narayana et al., 2004). These findings underscore the utility of such compounds in developing new antimicrobial therapies.

Neuroprotective Activity

Research into benzamide derivatives has also extended into neuroprotective applications, particularly in the context of neurodegenerative diseases. For example, a series of 5-aroylindolyl-substituted hydroxamic acids were developed, with one compound displaying potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated the ability to decrease the level of phosphorylation of tau proteins and their aggregation, suggesting a potential therapeutic avenue for Alzheimer's disease (Lee et al., 2018).

Antitumor Agents

Further emphasizing the therapeutic versatility of these compounds, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives incorporating the benzamide group have been synthesized and evaluated as anti-tumor agents. These compounds have shown significant effects in mouse tumor model cancer cell lines, offering a new class of potential antitumor medications (Nassar et al., 2015).

properties

IUPAC Name

N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S2/c1-18-11-12-21-23(15-18)35-27(29-21)30-25(32)17-34-24-16-31(22-10-6-5-9-20(22)24)14-13-28-26(33)19-7-3-2-4-8-19/h2-12,15-16H,13-14,17H2,1H3,(H,28,33)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBSDKZINDBAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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